4-((8-Aminooctyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, also known as 4-[(8-aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, is a synthetic compound with significant therapeutic potential. This compound is classified under isoindoline derivatives and is recognized for its role in pharmaceutical applications, particularly in the treatment of various diseases such as cancer and autoimmune disorders. The compound's structure features a complex arrangement of amino and dioxopiperidine moieties, contributing to its biological activity.
The compound can be sourced from various chemical suppliers and is identified by its CAS number 2446474-06-0. It falls under the category of isoindoline derivatives and has been explored for its pharmacological properties, particularly in the context of targeted protein degradation mechanisms in cancer therapies .
The synthesis of 4-((8-Aminooctyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves several key steps:
These steps highlight the complexity involved in synthesizing this compound, which can also be adapted for large-scale production.
The primary chemical reactions involving this compound include:
These reactions are fundamental to both the synthesis of the compound and its metabolic pathways within biological systems.
The mechanism of action for 4-((8-Aminooctyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione primarily involves:
The physical properties include:
Chemical properties include:
Relevant data indicates that this compound's stability and solubility are crucial for its efficacy in therapeutic applications.
4-((8-Aminooctyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione has several notable applications:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its importance in modern therapeutic strategies.
Cereblon (CRBN), a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex, enables the targeted ubiquitination of proteins for proteasomal degradation. When a PROTAC molecule recruits both a target protein and CRBN, it triggers the formation of a ternary complex. This facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome [3] [6]. CRBN’s adaptability to diverse ligand scaffolds and target proteins makes it a preferred E3 ligase in PROTAC design, accounting for >50% of reported degraders. The catalytic mechanism of PROTACs allows sub-stoichiometric degradation, offering advantages over traditional inhibition for "undruggable" targets [3] [7].
The terminal phthalimide moiety of 4-((8-Aminooctyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione binds CRBN’s tri-tryptophan pocket (Trp380, Trp386, Trp400) through hydrophobic interactions and hydrogen bonding. The glutarimide ring’s carbonyl groups form critical hydrogen bonds with His378 and a structural water molecule, stabilizing the complex [3] [7]. The compound’s extended C8-alkylamino linker enables optimal positioning of the target protein for ubiquitination. Crystallographic studies show that longer alkyl chains (e.g., C8) enhance ternary complex formation by providing spatial flexibility, whereas shorter linkers (< C4) impede degradation efficiency [3] [5] [7].
Table 1: Structural Features of Key CRBN-Binding Ligands
Compound | CRBN-Binding Motif | Linker Attachment Point | Optimal Linker Length | |
---|---|---|---|---|
Thalidomide | Phthalimide | N/A | N/A | |
Pomalidomide | 4-Aminophthalimide | C4-amine | C2–C6 alkyl/PEG | |
Target Compound | 4-Aminophthalimide | C8-amine terminus | C8-alkyl | |
Aminomethyl-CRBN ligand | 4-Aminomethylphthalimide | Aminomethyl group | Variable | [4] |
First-generation IMiDs (thalidomide, lenalidomide) exhibited limited utility in PROTACs due to low ligand efficiency and off-target effects. Second-generation derivatives (e.g., pomalidomide) incorporated amino groups at the phthalimide C4 position, enabling linker conjugation while preserving CRBN binding [3] [4]. The target compound exemplifies this evolution, utilizing a pomalidomide-like core with an extended 8-aminooctylamino linker. This design increases solubility and reduces steric hindrance compared to shorter-chain analogs (e.g., C4-aminobutyl derivatives) [8]. Commercially available building blocks like 4-Aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride further enable modular PROTAC synthesis via amide coupling or click chemistry [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7